N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is an organic compound with the chemical formula . This compound is characterized by the presence of a sulfonic acid group and is known for its role as an impurity in various dye formulations, particularly in the synthesis of Brilliant Blue FCF, a commonly used food dye. Historically, it has been referred to as N-ethyl-N-(3-sulfobenzyl)sulfanilic acid (ESBSA) and is notable for its structural complexity, featuring both sulfonic and amino functional groups that contribute to its chemical reactivity and biological activity .
The biological activity of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid has been linked to its potential effects on human health and environmental safety. As an impurity in food dyes, it raises concerns regarding toxicity and carcinogenicity. Studies have shown that compounds similar to N-ethyl-N-(3-sulfobenzyl)sulfanilic acid may exhibit mutagenic properties, necessitating careful regulation and monitoring in food products .
The synthesis of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid typically involves the following steps:
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid has several applications, primarily in:
Interaction studies involving N-ethyl-N-(3-sulfobenzyl)sulfanilic acid focus on its behavior in biological systems and its interactions with other compounds. Research indicates that this compound may interact with cellular components, potentially leading to oxidative stress or other biochemical effects. Its role as an impurity in food dyes also necessitates studies on its interactions with other dietary components and their cumulative effects on health .
Several compounds share structural similarities with N-ethyl-N-(3-sulfobenzyl)sulfanilic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Ethyl-N-(4-sulfophenyl)aniline | Similar amine structure; differs by sulfonic position | May exhibit different biological activities |
| 2-, 3-, and 4-formylbenzenesulfonic acids | Contains formyl groups instead of amino groups | Varying reactivity profiles based on functional groups |
| Brilliant Blue FCF | Contains multiple sulfonic groups | Widely used as a food colorant |
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is unique due to its specific positioning of functional groups, which influences its chemical reactivity and potential biological effects compared to these similar compounds .
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid presents as a solid crystalline material under standard conditions [1] [2]. The compound typically appears as an off-white to light yellow powder or solid, with the disodium salt form exhibiting a pale yellow to white solid appearance [1] [2] [3]. The material is odorless and maintains its solid state at room temperature [1]. The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere, necessitating careful storage in dry conditions [2] [3].
The free acid form has a molecular weight of 371.43 g/mol, while the commonly encountered disodium salt form has a molecular weight of 415.39 g/mol [4] [5] [6] [7]. The compound's CAS registry number is 5363-53-1, which applies to both the free acid and salt forms [4] [5] [6] [7].
| Property | Value | Form |
|---|---|---|
| Physical State | Solid | Both forms |
| Appearance | Off-white to light yellow powder | Free acid |
| Appearance | Pale yellow to white solid | Disodium salt |
| Odor | Odorless | Both forms |
| Hygroscopicity | Hygroscopic | Both forms |
| Molecular Weight | 371.43 g/mol | Free acid |
| Molecular Weight | 415.39 g/mol | Disodium salt |
The solubility characteristics of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid demonstrate typical behavior for a compound containing multiple sulfonic acid groups. The compound exhibits excellent water solubility due to its ionic character and the presence of two sulfonic acid groups that enhance hydrophilic interactions [1].
In polar aprotic solvents, the compound shows slight solubility in dimethyl sulfoxide (DMSO) and slight solubility in methanol [1] [2] [3]. The compound demonstrates good solubility in glycerol and propylene glycol, both of which are polar protic solvents with hydrogen bonding capabilities [1]. However, it exhibits very limited solubility in ethanol, despite ethanol being a polar protic solvent [1].
| Solvent | Solubility | Mechanism |
|---|---|---|
| Water | Highly soluble | Ionic interactions and hydrogen bonding |
| DMSO | Slightly soluble | Polar aprotic interactions |
| Methanol | Slightly soluble | Hydrogen bonding |
| Glycerol | Soluble | Multiple hydrogen bonding sites |
| Propylene Glycol | Soluble | Hydrogen bonding |
| Ethanol | Very slightly soluble | Limited hydrogen bonding |
The high water solubility is attributed to the strong ionic character of the sulfonic acid groups, which form strong electrostatic interactions with water molecules [1] [8]. The estimated density of 1.5 ± 0.1 g/cm³ further supports the compact, ionic nature of the compound [5].
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid exhibits characteristic UV-visible absorption properties that are pH-dependent [9]. The compound contains aromatic ring systems that contribute to its electronic absorption spectrum. The absorption maximum varies with pH due to the ionization state of the functional groups, particularly the sulfonic acid moieties and the tertiary amine nitrogen [9].
The compound's spectroscopic behavior is influenced by its conjugated aromatic system, which includes two benzene rings connected through the ethyl-amino linkage. This extended conjugation contributes to absorption in the ultraviolet region, with potential extension into the visible range depending on the specific electronic environment [9].
The infrared spectrum of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid displays several characteristic absorption bands that confirm the presence of key functional groups [10] [11] [12]:
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| Sulfonic acid S=O stretch | 1150-1350 | Asymmetric and symmetric S=O vibrations |
| Sulfonic acid S-O stretch | 1000-1200 | S-O stretching vibrations |
| N-H stretch | 3200-3500 | Primary amine N-H stretching |
| Aromatic C-H stretch | 3000-3100 | Aromatic C-H stretching |
| Aliphatic C-H stretch | 2800-3000 | Alkyl C-H stretching |
The strong absorption bands in the 1150-1350 cm⁻¹ region are particularly diagnostic for sulfonic acid groups, appearing as intense peaks due to the highly polar S=O bonds [10] [11] [12]. The S-O stretching vibrations in the 1000-1200 cm⁻¹ range provide additional confirmation of the sulfonic acid functionality [10] [11] [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information about N-ethyl-N-(3-sulfobenzyl)sulfanilic acid [3] [13]:
¹H NMR (DMSO-d₆):
¹³C NMR:
The elemental analysis confirms the molecular composition with C: 40.29%, H: 4.12%, N: 3.01% for the disodium salt form [3].
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid demonstrates good thermal stability under normal conditions [2]. The disodium salt form exhibits a melting point greater than 234°C, indicating substantial thermal stability [2]. However, like many organic sulfonic acids, the compound will decompose at elevated temperatures rather than exhibiting a clean melting point [14] [15].
| Property | Value | Notes |
|---|---|---|
| Melting Point | >234°C | Disodium salt form |
| Decomposition | Elevated temperatures | Similar to sulfanilic acid behavior |
| Storage Stability | Excellent | When stored properly |
| Recommended Storage | -4°C to -20°C | Prevents degradation |
The compound is stable under normal processing conditions and does not undergo significant degradation during typical handling procedures [2]. However, it requires protection from light during storage to maintain photostability [2]. Long-term storage should be conducted at -4°C for short-term storage (1-2 weeks) or -20°C for extended storage (1-2 years) [5] [2].
The acid-base behavior of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is dominated by the presence of two sulfonic acid groups, which are among the strongest organic acids [8] [16] [17]. These sulfonic acid moieties have pKa values in the range of -2 to 0, meaning they are essentially completely ionized in aqueous solution across the entire physiological pH range [8] [16] [17].
| Functional Group | pKa Range | Ionization Behavior |
|---|---|---|
| Sulfonic acid groups (2) | -2 to 0 | Fully ionized in water |
| Tertiary amine | ~4-5 | Weakly basic, protonated only under very acidic conditions |
The compound contains a tertiary amine functionality that exhibits weak basic character with a pKa around 4-5 [8] [18]. However, under normal aqueous conditions, this amine remains largely unprotonated due to the overwhelming anionic character imparted by the sulfonic acid groups [8] [18].
The overall behavior of the compound is that of a strong polyprotic acid that exists predominantly as a polyanion in aqueous solution [8] [19]. This ionic character contributes significantly to its high water solubility and explains its behavior as a zwitterionic compound at physiological pH [8] [19].